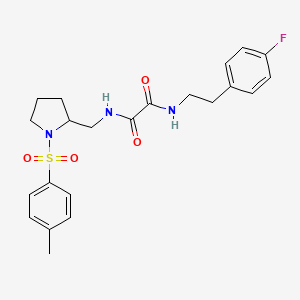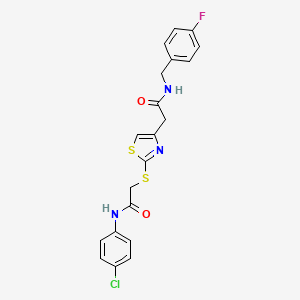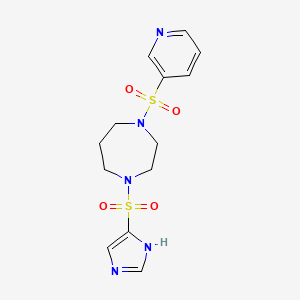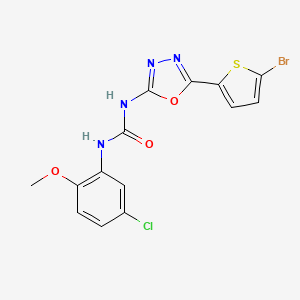![molecular formula C24H23N5OS B2443902 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1031969-12-6](/img/structure/B2443902.png)
5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
作用机制
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can distort the DNA structure, inhibiting replication and transcription processes, and ultimately leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA can trigger apoptosis, or programmed cell death . It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating the pro-oncogenic cell survival Bcl-2 protein .
Result of Action
The compound’s interaction with DNA and its triggering of apoptosis can lead to the death of cancer cells . In particular, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines .
准备方法
The synthesis of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole involves multiple steps. One common synthetic route starts with the preparation of 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and oxalic acid. This intermediate is then reacted with thionyl chloride to form 2,3-dichloroquinoxaline.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include thionyl chloride, potassium permanganate, and sodium borohydride. .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral and antimicrobial properties.
相似化合物的比较
Similar compounds include other triazoloquinoxaline derivatives such as:
1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its efficacy in topical therapy for certain skin cancers.
N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine: Exhibits higher in vitro potency than imiquimod.
Various triazoloquinazoline derivatives: These compounds have shown comparable cytotoxic activity with reference anticancer drugs.
The uniqueness of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-10-5-6-11-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-9-7-8-15(3)12-17/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKWBQJHXKSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2443820.png)

![1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2443822.png)
![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide](/img/structure/B2443831.png)

![4-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)

![1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2443840.png)
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
